molecular formula C8H5NO3 B133585 Isatoic anhydride CAS No. 118-48-9

Isatoic anhydride

Cat. No.: B133585
CAS No.: 118-48-9
M. Wt: 163.13 g/mol
InChI Key: TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Description

Isatoic anhydride (1,3-benzoxazine-2,4(1H)-dione) is a bicyclic aromatic compound derived from anthranilic acid. It serves as a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles such as quinazolinones, benzodiazepinediones, and anthranilamides . Its reactivity stems from the strained anhydride ring, which undergoes ring-opening reactions with nucleophiles like amines, alcohols, and thiols. Approximately 30–40% of global this compound production is dedicated to pharmaceutical intermediates, highlighting its industrial significance .

Scientific Research Applications

Pharmaceutical Intermediates

Isatoic anhydride derivatives are widely used as intermediates in the synthesis of pharmaceutical compounds. They are involved in the production of:

  • Nitrogen-substituted heterocycles : Such as N-substituted 4-hydroxyquinolinone esters and quinazolinones, which have therapeutic properties.
  • Benzodiazepinediones : Important for their anxiolytic effects.
  • Anthranilamides : Used in the synthesis of various drugs.

The global market indicates that 30-40% of this compound is utilized for pharmaceutical applications, highlighting its importance in drug development .

Green Chemistry Approaches

Recent advancements emphasize sustainable methodologies for synthesizing this compound derivatives. A notable method includes the direct alkylation or benzylation of this compound using less toxic solvents and reducing reaction times while maintaining high yields . This aligns with the principles of green chemistry, promoting eco-friendly practices in chemical synthesis.

Dyes and Pigments

This compound derivatives serve as precursors for dyes and pigments due to their vibrant colors and stability. They are utilized in:

  • Textile industry : For dyeing fabrics.
  • Cosmetics : As colorants due to their safe profile.

The ability to modify the chemical structure of this compound allows for a wide range of color properties, making it a valuable component in these industries .

Coupling Agents

In material science, this compound acts as a coupling agent, facilitating the bonding between different materials. This application is crucial in enhancing the performance of composites and coatings .

Synthesis of Bioactive Compounds

A significant study demonstrated the synthesis of bioactive compounds using this compound as a key intermediate. The research highlighted its role in developing new therapeutic agents with enhanced biological activity .

Compound TypeYield (%)Biological Activity
Benzodiazepinediones84%Anxiolytic
Quinazolinones75%Antimicrobial

This table summarizes the yields and biological activities associated with various compounds synthesized from this compound.

Development of Antifungal Agents

Another case study focused on synthesizing antifungal agents derived from this compound derivatives. The synthesized compounds exhibited significant antifungal activity against common pathogens, showcasing the potential for developing new therapeutic options .

Mechanism of Action

The mechanism of action of isatoic anhydride involves its ability to undergo various chemical reactions, such as hydrolysis, alcoholysis, and aminolysis, which result in the formation of different products. These reactions are facilitated by the compound’s reactive anhydride group, which can be attacked by nucleophiles such as water, alcohols, and amines . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Chemical Structure and Reactivity

Isatoic anhydride belongs to the class of cyclic anhydrides, sharing structural similarities with phthalic anhydride and maleic anhydride . However, its fused benzene and oxazine rings confer distinct reactivity:

  • Ring-opening specificity: Unlike phthalic anhydride, which forms phthalamic acids upon reaction with amines, this compound generates anthranilamides (2-aminobenzamide derivatives) through nucleophilic attack at the carbonyl group adjacent to the nitrogen atom . This selectivity enables efficient synthesis of bioactive heterocycles.
  • Base sensitivity : The anhydride ring is unstable under strong basic conditions (e.g., NaH), leading to ring-opening and byproduct formation during N-alkylation/benzylation reactions . In contrast, phthalic anhydride is more resistant to base-induced degradation.

Table 1: Reactivity Comparison of Cyclic Anhydrides

Compound Key Reaction Product Conditions Byproduct Risks
This compound Amine ring-opening Anthranilamides Mild (room temperature) High (base-sensitive)
Phthalic Anhydride Amine reaction Phthalamic acids Heating required Low
Maleic Anhydride Diels-Alder cycloaddition Cyclohexene derivatives High temperature/pressure Moderate

Pharmaceutical Intermediates

This compound is pivotal in synthesizing quinazolinones (antiviral, anticancer agents) and benzodiazepinediones (CNS modulators) . For example:

  • Quinazolinones: A three-component reaction of this compound, aldehydes, and amines yields 2,3-dihydroquinazolin-4(1H)-ones under green conditions (e.g., water or PEG solvents) .
  • Benzodiazepinediones: Reaction with amino acids forms 1,4-benzodiazepine-2,5-diones, which exhibit anti-tubercular activity .

In contrast, maleic anhydride is primarily used in polymer production (e.g., polyester resins), while phthalic anhydride is employed in plasticizers and dyes.

Biochemical Tools

This compound derivatives like N-methylthis compound enable selective RNA 2′-OH acylation for nucleic acid separation . This specificity is unmatched by simpler anhydrides like acetic anhydride, which lack aromaticity for targeted interactions.

Stability Issues

This compound’s ring is prone to degradation during N-benzylation, generating byproducts like 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate (up to 52% yield under NaH/DMAc conditions) . This contrasts with phthalic anhydride, which remains stable under similar conditions.

Environmental and Economic Considerations

  • This compound : Recent efforts focus on eco-friendly synthesis (e.g., KAl(SO4)2 catalysis) to reduce reliance on toxic reagents like phosgene .
  • Maleic/Phthalic Anhydrides: Large-scale production raises concerns about volatile organic compound (VOC) emissions and non-renewable feedstock usage.

Biological Activity

Isatoic anhydride, a derivative of isatin, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis, and case studies that illustrate its pharmacological properties.

This compound is characterized by its anhydride functional group attached to an isatin structure. It can be synthesized through various methods, including the reaction of isatin with acetic anhydride or through more complex synthetic routes involving N-benzylation and oxidation processes. The synthesis often involves optimizing conditions to enhance yield and purity while minimizing byproducts .

1. Anti-inflammatory Properties

This compound derivatives have been studied for their anti-inflammatory effects. A notable study synthesized phenylbenzohydrazides from this compound and evaluated their impact on inflammation in pre-clinical models. The results indicated that these compounds significantly reduced cell migration induced by carrageenan and inhibited the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α .

CompoundCytokine Inhibition (%)Cell Migration Inhibition (%)
INL-064550
INL-075055
INL-117075

The study concluded that INL-11 was the most potent compound, demonstrating significant efficacy compared to dexamethasone, a standard anti-inflammatory drug .

2. Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound derivatives. A series of thiourea derivatives synthesized from this compound exhibited significant antibacterial activity against various strains of bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics, indicating promising antimicrobial properties .

3. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that certain derivatives induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. This suggests potential applications in cancer therapy .

Case Study 1: Anti-inflammatory Activity

In a pre-clinical trial, phenylbenzohydrazides derived from this compound were administered to mice with induced inflammation. The results showed a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups receiving no treatment. This study supports the potential use of this compound derivatives in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent study focused on synthesizing thiourea derivatives from this compound and assessing their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, outperforming conventional antibiotics in some cases .

Chemical Reactions Analysis

Nitrogen Substitution

Isatoic anhydride undergoes nucleophilic substitution at the N1 position under basic conditions. For example:

  • N-Alkylation : Direct alkylation with benzyl halides often produces mixtures due to competing ring-opening reactions. A two-step method via N-benzylated isatin followed by oxidation achieves higher yields (76–88%) .

  • N-Arylation : Copper-catalyzed coupling reactions with arylboronic acids yield N-aryl derivatives, though steric hindrance limits efficiency .

Table 1: Conditions for N-Benzylation of Isatin Derivatives

SubstrateCatalystBaseTemp (°C)Yield (%)
5-MethylisatinTBAB (20 mol%)DIPA3088
5-FluoroisatinNoneK₂CO₃8076

Aromatic Ring Substitution

Electrophilic substitution occurs at the C5 or C7 positions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at C5 (72% yield) .

  • Halogenation : Bromine in acetic acid yields 5-bromothis compound (68%) .

Hydrolysis and Alcoholysis

  • Hydrolysis : In aqueous alkaline media, this compound hydrolyzes to anthranilic acid derivatives. Kinetic studies show a βₙᵤc value of +1.0 for amine attacks at pH < 10, indicating a concerted mechanism .

  • Alcoholysis : Reactions with primary/secondary alcohols yield esters. For example, isopropyl alcohol forms this compound-8-isopropyl amide (90% yield) .

Table 2: Hydrolysis Kinetics of this compound Derivatives

DerivativepHRate Constant (s⁻¹)Mechanism
Parent7.02.3 × 10⁻³Direct HO⁻ attack
5-Nitro9.51.1 × 10⁻²Isocyanate pathway

Reactions with Amines

  • Primary Amines : Form 2-aminobenzamide derivatives via ring-opening. Steric effects dominate: methylamine reacts faster than tert-butylamine (βₙᵤc = 0.31) .

  • Secondary Amines : Generate quinazolinone derivatives. For example, morpholine yields 3-morpholinoquinazolin-4(3H)-one (85%) .

Quinazolinone Formation

Three-component reactions with amines and aldehydes produce fused quinazolinones:

  • Example : this compound + furyl-2-methylacrylaldehyde + amine → tetrahydropyrimidine derivatives (70–85% yield) .

Table 3: Three-Component Reaction Yields

AmineAldehydeProduct Yield (%)
Aniline3-(5-Methylfuran-2-yl)80
4-ChloroanilineFuran-2-yl75

Phthalimide Formation

Acid-catalyzed cyclization of 4-ester isatin derivatives yields phthalimides. For example, isatin-4-ethyl ester forms N-ethylphthalimide (94%) .

Mechanistic Insights

Key pathways include:

  • Imidic Acid Intermediates : Generated under acidic conditions, these intermediates trap carbonium ions to form secondary amides (e.g., 3a in Scheme 2 of ).

  • Intramolecular Cyclization : Favored in derivatives with electron-withdrawing groups, leading to phthalimides over intermolecular products .

Practical Considerations

  • Scalability : One-pot syntheses using NaN₃ and H₂SO₄ achieve 70–88% yields for gram-scale reactions .

  • Purification : Products often precipitate directly from reaction mixtures, avoiding chromatography .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing isatoic anhydride derivatives in organic chemistry?

this compound is typically synthesized via oxidation of phthalimide using sodium hypochlorite, achieving yields >90% with high atom economy . For derivatives like 6-iodothis compound, sequential iodination and cyclization with triphosgene are employed (62% yield) . Microwave-assisted methods using glacial acetic acid as both solvent and catalyst (130°C, 3 min irradiation) simplify synthesis of benzodiazepin-2,5-diones, yielding up to 71% .

Q. How does this compound facilitate the synthesis of heterocyclic compounds?

this compound acts as a bifunctional reagent in cyclocondensation reactions. For example, with α-amino acids under microwave irradiation, it forms benzodiazepin-2,5-diones via mixed anhydride intermediates . In aqueous media, hydroxyapatite nanoparticles (HAP NPs) catalyze its reaction with aldehydes and amines to produce 2,3-dihydroquinazolin-4(1H)-ones through Lewis acid-mediated activation of carbonyl groups .

Q. What spectroscopic methods are critical for characterizing this compound derivatives?

Key techniques include:

  • FT-IR and NMR (¹H/¹³C) to confirm ring-opening/cyclization events and substituent effects .
  • SC-XRD (single-crystal X-ray diffraction) for resolving structural ambiguities in byproducts, as demonstrated in N-benzylation reactions .
  • Mass spectrometry for molecular weight validation, particularly in novel derivatives like 7-iodobenzodiazepin-2,5-diones .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in N-benzylation of this compound?

Traditional N-benzylation with sodium hydride often yields byproducts (e.g., open-chain dimers) due to base-induced ring-opening. A novel protocol using diisopropylamine and tetrabutylammonium bromide at 30°C achieves >88% yield of N-benzylated this compound in 2 hours without byproducts . Solvent choice is critical: polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions, while microwave irradiation at 130°C in acetic acid suppresses decomposition .

Q. What strategies improve selectivity in enzyme inhibition studies using this compound derivatives?

Positively charged substituents on this compound derivatives enhance selectivity for trypsin-like serine proteases over chymotrypsin. For example, introducing guanidine groups increases irreversible inhibition of trypsin (IC₅₀ < 1 µM) by targeting enzyme active sites . Computational modeling of enzyme-ligand interactions can further refine substituent design .

Q. How do solvent and catalyst systems influence the efficiency of multicomponent reactions involving this compound?

  • Solvent : Water with HAP NPs enables eco-friendly synthesis of dihydroquinazolinones (85% yield) via a one-pot mechanism . In contrast, DMSO or DMF accelerates side reactions (e.g., dimerization) under microwave conditions .
  • Catalyst : HAP NPs are recyclable for ≥6 cycles without yield loss, making them cost-effective for large-scale applications .

Q. What mechanistic insights explain the antiaromaticity of this compound?

Combined experimental (thermochemical data) and DFT studies reveal that this compound exhibits antiaromatic character due to its 8π-electron system, destabilizing the ring. This contrasts with its reduced form, isatin, which is non-aromatic . The antiaromaticity influences reactivity, favoring ring-opening in nucleophilic environments .

Q. Methodological Challenges and Solutions

Q. How can researchers address discrepancies in reported melting points or decomposition temperatures?

Variations in melting points (e.g., 233°C vs. 243°C) arise from polymorphic forms or decomposition kinetics. Standardized differential scanning calorimetry (DSC) under inert atmospheres is recommended for accurate measurements .

Q. What protocols ensure reproducibility in microwave-assisted syntheses of this compound derivatives?

Critical parameters include:

  • Temperature control : 130°C maximizes product formation while avoiding trimerization .
  • Irradiation time : 3 min optimizes energy input for reactions like benzodiazepine formation .
  • Solvent selection : Glacial acetic acid outperforms DMF/DMSO by stabilizing reactive intermediates .

Q. How can bioorthogonal conjugation strategies leverage this compound’s reactivity?

this compound enables two-step bioconjugation: (1) selective acylation of lysine residues to form aniline intermediates, followed by (2) oxidative coupling with NaIO₄ for site-specific labeling. This method is compatible with complex biological mixtures .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting yields for benzodiazepin-2,5-dione derivatives?

Discrepancies arise from solvent purity (e.g., acetic acid vs. technical-grade solvents) and microwave power calibration. Reproducible yields require strict control of reagent ratios (1:1 this compound:amino acid) and anhydrous conditions .

Q. How to reconcile contradictory reports on this compound’s solubility?

While this compound is sparingly soluble in cold water or EtOAc, microwave heating (150–220°C) enhances solubility in non-polar solvents like DCM, enabling homogeneous reactions .

Properties

IUPAC Name

1H-3,1-benzoxazine-2,4-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)9-8(11)12-7/h1-4H,(H,9,11)
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InChI Key

TXJUTRJFNRYTHH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=O)N2
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Molecular Formula

C8H5NO3
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DSSTOX Substance ID

DTXSID6026955
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Molecular Weight

163.13 g/mol
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Physical Description

Dry Powder, Tan solid; [Hawley] Grey powder; [MSDSonline]
Record name 2H-3,1-Benzoxazine-2,4(1H)-dione
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Solubility

MISCIBLE IN WATER, HOT ALC, AND ACETONE; INSOL IN ETHER, BENZENE, AND CHLOROFORM
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Color/Form

PRISM FROM ALC OR GLACIAL ACETIC ACID; CRYSTALS FROM ALCOHOL OR DIOXANE, TAN POWDER

CAS No.

118-48-9
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Melting Point

243 °C WITH DECOMPOSITION
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Synthesis routes and methods I

Procedure details

The isatin derivative (70 g) obtained in the above item (i), 200 ml of acetic acid and 0.8 ml of concentrated sulfuric acid were charged in a 500 ml two-neck flask and the mixture was stirred at room temperature. Then, 50 ml of 30% hydrogen peroxide was added dropwise to the mixture. After the completion of dropping, the mixture was stirred at 60° to 65° C. for one hour and a half and then cooled. The deposit was filtered, washed with water and dried under vacuum to give 35 g of a derivative of isatoic acid anhydride represented by the following formula (20): ##STR24##
Quantity
70 g
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reactant
Reaction Step One
[Compound]
Name
( i )
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0 (± 1) mol
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reactant
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0.8 mL
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reactant
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Quantity
200 mL
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Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 100 ml. flask was charged with 2.0 g. phthalamic acid suspended in 20 ml. dimethylformamide at room temperature. A 5.4 g. portion of lead tetra-acetate was added to the suspension, and the reaction mixture was held at room temperature for 40 minutes. The reaction mixture was poured into 30 ml. water. Isatoic anhydride was filtered from the water, recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of isatoic anhydride amounted to 1.07 g. tan solids, melting point 243°, and represented 54 percent of theory based on the phthalamic acid.
Quantity
0 (± 1) mol
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reactant
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lead tetra-acetate
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

This invention provides a very short route for efficient synthesis of PBD analogues, e.g. DC-81. The synthesis starts with the reaction of a substituted 2-amino benzoic acid with triphosgene in THF under reflux to form an isatoic anhydride compound, which is subsequently coupled with a substituted or unsubstituted L-proline compound in DMSO to produce a dilactam compound, followed by reaction with MOMCl. The resulting compound is then subjected to a reduction reaction in the presence of lithium borohydride (LiBH4).
Name
Quantity
0 (± 1) mol
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[Compound]
Name
substituted 2-amino benzoic acid
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Synthesis routes and methods IV

Procedure details

There was suspended, in 7.6 mL of N,N-dimethylformamide, 1.67 g of 1,1′-carbonyl-diimidazole (CDI) and the suspension was cooled to 5° C. To this slurry, there was added 2.0 g of 2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid to thus carry out a reaction for forming an isatoic anhydride derivative at 5° C. After the confirmation of the completion of the reaction by HPLC, 3.80 g of 4-amino-Nα-(2,6-dichlorobenzoyl)-L-phenylalanine isopropyl ester was added to the reaction system to thus carry out amidation at 60° C. overnight. After the confirmation of the completion of the reaction by HPLC, the reaction system was cooled to a temperature ranging from 25 to 50° C. followed by the addition of 3 mL of water. This solution was slowly dropwise added to another egg plant-shaped flask to which 29 mL of water had previously been added to thus form a solid material and then the separated solid was isolated through filtration under reduced pressure. After washing the solid with 20 mL of water, it was dried under reduced pressure to thus give 5.50 g of a crude product of the intended compound. To this crude product, there was added 5.5 mL of acetonitrile to obtain a uniform dispersion, 137.5 mL of 2-propanol and seed crystals were added thereto to precipitate a solid material and the slurry was stirred at 20° C. for 2 hours. The solid thus separated was isolated through filtration under reduced pressure, washed with 20 mL of 2-propanol and then dried under reduced pressure to thus give 2.60 g of the intended product as a white crystalline solid.
Quantity
1.67 g
Type
reactant
Reaction Step One
Name
2-amino-5-(N-formyl-N-methylamino-methyl)-benzoic acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isatoic anhydride
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Isatoic anhydride
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Isatoic anhydride
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Isatoic anhydride
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Isatoic anhydride
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Isatoic anhydride

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